molecular formula C17H22FN3O4S B2923945 4-[1-(4-fluorobenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one CAS No. 1103664-24-9

4-[1-(4-fluorobenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one

Cat. No.: B2923945
CAS No.: 1103664-24-9
M. Wt: 383.44
InChI Key: PZILQJRWMFSOJR-UHFFFAOYSA-N
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Description

4-[1-(4-fluorobenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorobenzenesulfonyl group, a piperidine ring, and a piperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-fluorobenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine to form 4-(4-fluorobenzenesulfonyl)piperidine . This intermediate is then subjected to further reactions, including acylation and cyclization, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-fluorobenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[1-(4-fluorobenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(4-fluorobenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-fluorobenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O4S/c1-12-16(22)19-8-10-21(12)17(23)13-3-2-9-20(11-13)26(24,25)15-6-4-14(18)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZILQJRWMFSOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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